Product packaging for 2-(Benzylamino)-5-nitrobenzonitrile(Cat. No.:CAS No. 85020-88-8)

2-(Benzylamino)-5-nitrobenzonitrile

Cat. No.: B1277121
CAS No.: 85020-88-8
M. Wt: 253.26 g/mol
InChI Key: PQBGADRPVXUZIG-UHFFFAOYSA-N
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Description

Contextualization within Benzonitrile (B105546) and Benzylamino Chemistry Research

The benzylamino group, which consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to an amine, is a common structural motif in medicinal chemistry. sinocurechem.com Benzylamine (B48309) and its derivatives are known to exhibit a range of biological activities, including antifungal, antibacterial, and antiviral properties. sinocurechem.comacs.orgopenmedicinalchemistryjournal.comnih.gov They serve as key building blocks in the synthesis of various therapeutic agents. sinocurechem.com

Interdisciplinary Relevance in Chemical and Biological Sciences

The combination of a benzonitrile, a benzylamino group, and a nitro group in a single molecule suggests a high potential for interdisciplinary research. In medicinal chemistry, the presence of these functional groups could lead to the exploration of this compound and its derivatives as potential therapeutic agents. The nitro group, in particular, is a feature of a number of biologically active compounds.

From a chemical synthesis perspective, 2-(Benzylamino)-5-nitrobenzonitrile could serve as a valuable intermediate. The nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed or reduced, opening up pathways to a variety of other complex molecules. The study of its synthesis would likely involve nucleophilic aromatic substitution reactions.

Current Research Trajectories and Gaps

Currently, the publicly accessible research specifically detailing the synthesis, properties, and applications of this compound is sparse. This represents a significant knowledge gap. Future research could focus on several key areas:

Development of efficient and scalable synthesis methods: Establishing a reliable synthetic route is the first step toward enabling further study of the compound's properties and potential applications.

Characterization of its physicochemical properties: Detailed analysis of its spectral data (NMR, IR, Mass Spectrometry), solubility, and stability would provide a foundational understanding of the molecule.

Investigation of its biological activity: Screening this compound for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects, could uncover potential therapeutic applications.

Exploration as a chemical intermediate: Investigating its reactivity and utility as a building block for the synthesis of more complex and potentially valuable compounds.

The lack of dedicated research on this compound underscores the vastness of unexplored chemical space and the potential for new discoveries within even seemingly simple organic molecules.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 85020-88-8
Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
Synonyms Not widely available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3O2 B1277121 2-(Benzylamino)-5-nitrobenzonitrile CAS No. 85020-88-8

Properties

IUPAC Name

2-(benzylamino)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-9-12-8-13(17(18)19)6-7-14(12)16-10-11-4-2-1-3-5-11/h1-8,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBGADRPVXUZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101260692
Record name 5-Nitro-2-[(phenylmethyl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85020-88-8
Record name 5-Nitro-2-[(phenylmethyl)amino]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85020-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-[(phenylmethyl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Transformations Involving 2 Benzylamino 5 Nitrobenzonitrile

Reactivity of the Nitrile Functional Group

The nitrile group in 2-(benzylamino)-5-nitrobenzonitrile is a key site for chemical modification, susceptible to a range of reactions including hydrolysis, amidation, cycloaddition, and nucleophilic addition. The electron-withdrawing nature of the nitro group on the benzene (B151609) ring influences the reactivity of the nitrile moiety.

Hydrolysis and Amidation Reactions

The conversion of the nitrile group to a carboxylic acid (hydrolysis) or an amide (amidation) represents a fundamental transformation. While specific literature on the hydrolysis of this compound is not prevalent, the general principles of nitrile hydrolysis under acidic or basic conditions are well-established and applicable. The reaction proceeds through a protonated nitrile intermediate under acidic conditions or direct nucleophilic attack by hydroxide (B78521) under basic conditions, leading to the formation of a primary amide, which can be further hydrolyzed to the corresponding carboxylic acid, 2-(benzylamino)-5-nitrobenzoic acid. nih.gov

The synthesis of amides from electron-deficient amines and carboxylic acids is a related and well-documented process. nih.govresearchgate.netrsc.orgnih.gov For instance, coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) have proven effective for the amidation of electron-deficient anilines. nih.govnih.gov This suggests that the reverse reaction, the hydration of the nitrile to an amide, is a feasible transformation for this compound. The synthesis of 2-amino-5-nitrobenzonitrile (B98050) from 5-nitroanthranilic acid amide through dehydration further supports the reversibility and accessibility of these functional group interconversions. google.com

The table below summarizes representative conditions for amidation of electron-deficient amines, which can be considered analogous to the hydration of the nitrile in this compound.

Coupling ReagentsBaseSolventKey FeaturesReference
EDC, HOBt (catalytic)DIPEAAcetonitrileEffective for electron-deficient and unreactive amines. nih.gov
Acyl Fluorides (in situ)--Efficient for sterically hindered substrates and electron-deficient amines at elevated temperatures. researchgate.netrsc.org
Thionyl Chloride (for acid chloride formation)-MethanolUsed in the synthesis of a methyl ester from a carboxylic acid, a related transformation.

Cycloaddition Reactions (e.g., Tetrazole Formation)

Cycloaddition reactions offer a powerful method for constructing cyclic structures from unsaturated precursors. wikipedia.orgfiveable.melibretexts.orglibretexts.orgyoutube.com The nitrile group of this compound can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides to form tetrazoles. This transformation is a common strategy for the synthesis of 5-substituted-1H-tetrazoles. The reaction is typically catalyzed by a variety of reagents, including Lewis acids.

The formation of tetrazoles from nitriles and sodium azide (B81097) is a well-documented process. The reaction often requires an acid catalyst to protonate the nitrile, making it more susceptible to nucleophilic attack by the azide ion. The resulting adduct then undergoes cyclization to form the tetrazole ring.

Nucleophilic Addition Reactions

The polarized carbon-nitrogen triple bond of the nitrile group is electrophilic and can undergo nucleophilic addition. savemyexams.comlibretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents) and hydrides, can add to the nitrile carbon. The initial product of this addition is an imine anion, which upon workup can be hydrolyzed to a ketone or reduced to an amine.

The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the electrophilic carbon atom of the nitrile group, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an imine, which can be further hydrolyzed to a ketone or reduced to an amine. The reactivity of the nitrile towards nucleophiles is enhanced by the electron-withdrawing nitro group on the aromatic ring.

Reactivity of the Benzylamino Moiety

The secondary amine of the benzylamino group is another key reactive site in this compound, allowing for N-alkylation, N-acylation, and debenzylation.

N-Alkylation and Acylation Reactions

The nitrogen atom of the benzylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles such as alkyl halides and acylating agents. ontosight.ai

N-Alkylation: The introduction of an additional alkyl group onto the nitrogen atom can be achieved through reaction with an alkyl halide in the presence of a base. The base deprotonates the secondary amine, increasing its nucleophilicity and facilitating the substitution reaction.

N-Acylation: The benzylamino group can be readily acylated using acyl chlorides or acid anhydrides to form the corresponding N-acyl derivative. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The N-acylation of amines is a fundamental transformation in organic synthesis. google.comgoogle.com Protocols for the N-acylation of electron-deficient amines are particularly relevant. nih.govnih.gov

The table below presents examples of N-acylation conditions for various amines, which are applicable to the benzylamino group of the target compound.

Acylating AgentCatalyst/BaseSolventSubstrate ScopeReference
Carboxylic AcidEDC, DMAP, HOBt (catalytic)AcetonitrileElectron-deficient and unreactive amines. nih.govnih.gov
Acyl HalidePalladium or CopperVarious (e.g., acetonitrile, benzene)N,N-diallyl aniline. google.com
Carboxylic AcidNone (acid-mediated)-Primary amines (e.g., benzylamine). google.com

Debenzylation Methodologies

The removal of the benzyl (B1604629) group, a common protecting group for amines, is a crucial transformation to unmask the primary amine functionality. Several methods are available for the debenzylation of N-benzylanilines.

Catalytic Hydrogenolysis: This is a widely used method for debenzylation. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The benzyl group is cleaved, yielding the corresponding primary amine and toluene.

Oxidative Debenzylation: Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can effect the chemoselective debenzylation of N-benzyl tertiary amines to the corresponding secondary amines. rsc.org Another approach involves the use of potassium tert-butoxide and oxygen in dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Transfer Hydrogenation: This method offers a milder alternative to traditional catalytic hydrogenolysis. It involves the use of a hydrogen donor, such as formic acid or ammonium formate, in the presence of a palladium catalyst. This technique is often effective for substrates that are sensitive to the conditions of standard hydrogenolysis.

The following table summarizes various debenzylation methods applicable to N-benzylanilines.

MethodReagentsKey FeaturesReference
Oxidative DebenzylationKOtBu, O₂, DMSORapid and efficient for various nitrogen-containing heterocycles. researchgate.net
Chemoselective DebenzylationCeric Ammonium Nitrate (CAN)Selective for N-benzyl tertiary amines in the presence of other sensitive groups. rsc.org

Intramolecular Cyclization Reactions (e.g., Quinoline (B57606) and Isoquinoline (B145761) Derivatives)

The structure of this compound, featuring a nucleophilic secondary amine and an electrophilic nitrile group on an aromatic ring, presents the potential for intramolecular cyclization to form heterocyclic systems. While direct studies on the cyclization of this specific compound are not extensively documented, the reactivity of related 2-aminobenzonitriles serves as a strong model for predicting its behavior.

One of the most common transformations for 2-aminobenzonitriles is the synthesis of quinoline derivatives. connectjournals.comresearchgate.net This typically involves a condensation reaction followed by an intramolecular cyclization. For instance, 2-aminobenzonitrile (B23959) can react with ketones or aldehydes in the presence of a base like potassium tert-butoxide (tBuOK) to form 4-aminoquinoline (B48711) derivatives. connectjournals.comresearchgate.net The process begins with the formation of an imine intermediate, which then undergoes intramolecular cyclization where the carbanion generated from the ketone attacks the nitrile group. connectjournals.com

In the case of this compound, a similar pathway could be envisioned, potentially leading to N-benzyl-substituted quinoline derivatives. The presence of the electron-withdrawing nitro group would influence the reactivity of the aromatic ring and the amino group.

Isoquinoline synthesis from this precursor is less direct. Classical isoquinoline syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, typically start from β-phenylethylamines. However, innovative synthetic routes have been developed. For example, isoquinoline derivatives can be synthesized through a cyclization-deoxygenation sequence starting from 2-alkynylbenzaldoximes. thieme-connect.de While this specific pathway does not directly apply to this compound, it highlights the diverse strategies available for constructing the isoquinoline core from appropriately substituted benzene rings. A hypothetical conversion to an isoquinoline derivative would likely require significant modification of the starting material's side chains to facilitate the required bond formations.

Reactivity of the Nitro Group and Aromatic Ring System

The nitro group is one of the most readily reducible functional groups in aromatic compounds. Its transformation into an amino group is a fundamental reaction in organic synthesis, opening pathways to a wide array of other functionalities. chemistryscore.commasterorganicchemistry.com For this compound, the selective reduction of the nitro group to an amine would yield 5-amino-2-(benzylamino)benzonitrile, a diamino derivative.

Several established methods are available for this reduction, though care must be taken to preserve the nitrile functionality. wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation: This is a common and often clean method. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are frequently used with hydrogen gas. chemistryscore.comcommonorganicchemistry.com However, some of these catalysts, particularly Pd/C, can also reduce the nitrile group, especially under harsh conditions. stackexchange.com Raney nickel is sometimes preferred when trying to avoid dehalogenation, and a 1% Pt on carbon catalyst under low hydrogen pressure has been used successfully for similar transformations at an industrial scale. commonorganicchemistry.comstackexchange.com

Metal/Acid Systems: The use of easily oxidized metals in acidic media is a classic and effective method. Common combinations include iron (Fe) in acetic acid or with hydrochloric acid, and tin (Sn) or zinc (Zn) with hydrochloric acid. chemistryscore.commasterorganicchemistry.comcommonorganicchemistry.com

Selective Chemical Reduction: To ensure the nitrile group remains intact, milder and more selective reagents are often preferred. Tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) or ethyl acetate (B1210297) is a well-regarded method for selectively reducing aromatic nitro groups in the presence of other sensitive functionalities, including nitriles, esters, and halogens. stackexchange.com The reaction is typically carried out by heating the substrate with a stoichiometric excess of SnCl₂·2H₂O. stackexchange.com Other reagents like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite can also be used, particularly for selectively reducing one nitro group in a dinitro compound. wikipedia.org

Lithium aluminum hydride (LiAlH₄) is generally unsuitable for reducing aromatic nitro groups to amines as it tends to form azo compounds. masterorganicchemistry.comcommonorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those rendered electron-deficient by the presence of strong electron-withdrawing groups. chemistrysteps.com The nitro group in this compound is a powerful activating group for SNAr reactions. libretexts.orgmdpi.com

The SNAr mechanism typically proceeds via a two-step addition-elimination process. A nucleophile attacks the electron-poor aromatic ring at a carbon bearing a suitable leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in The leaving group then departs, restoring the aromaticity of the ring. govtpgcdatia.ac.inmasterorganicchemistry.com For this to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate. chemistrysteps.comlibretexts.org

In this compound, the nitro group is para to the benzylamino group and ortho to a hydrogen atom at the C-6 position. While hydrogen is not a typical leaving group, SNAr reactions involving hydride displacement are known, though they often require strong nucleophiles and specific conditions. More commonly, SNAr would occur if a halogen were present at the C-6 position.

The benzylamino group itself is generally not a leaving group. However, the entire molecule can act as a nucleophile in SNAr reactions. For example, the synthesis of 5-benzylamino-substituted pyrimido[4,5-c]quinolines has been achieved through the SNAr reaction of a chlorinated pyrimidoquinoline with various benzylamines. mdpi.com This demonstrates the competency of the benzylamino moiety to act as a nucleophile in these transformations.

Metal-Catalyzed Cross-Coupling Reactions in Benzonitrile (B105546) Chemistry

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and benzonitrile derivatives are versatile substrates in this chemistry. While specific cross-coupling studies on this compound are not prevalent, the reactivity of related benzonitrile and benzylamine (B48309) systems provides significant insight into its potential applications.

Palladium catalysts are widely used in this field. For instance, palladium-catalyzed reactions like the Sonogashira coupling, which joins aryl halides with terminal alkynes, have been employed to synthesize benzonitrile derivatives containing benzylamino groups. These reactions typically use a palladium catalyst such as Pd(PPh₃)₂Cl₂ in conjunction with a copper(I) co-catalyst (CuI) and a base like triethylamine. This suggests that if this compound were modified to include a halide (e.g., at the C-6 position), it could readily participate in a variety of cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.) to introduce new substituents.

Nickel catalysis also offers a robust platform for cross-coupling reactions. chemrxiv.org Modern methods, including nickel-catalyzed photoredox reactions, have been developed for C-O and C-N bond formation, using a simple amine as both a ligand and a base. chemrxiv.org Such protocols have been shown to be effective with a wide range of nucleophiles and could potentially be adapted for use with substrates like this compound.

The benzonitrile group itself can influence these reactions. While generally stable, under certain conditions, it can be a target for catalytic transformations. However, it is more common for the coupling to occur at a different position on the aromatic ring, typically a carbon-halogen bond. The presence of the benzylamino and nitro groups would electronically modulate the reactivity of the aryl ring, influencing the efficiency and outcome of the cross-coupling process.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of 2-(Benzylamino)-5-nitrobenzonitrile would exhibit distinct signals corresponding to the protons on the benzyl (B1604629) group and the nitro-substituted benzene (B151609) ring.

The aromatic region of the spectrum is expected to be complex due to the presence of two different benzene rings. The five protons of the benzyl group's phenyl ring would typically appear as a multiplet. The three protons on the 5-nitrobenzonitrile ring are expected to show a characteristic splitting pattern based on their coupling with each other. The methylene (B1212753) (-CH₂-) protons of the benzyl group would likely appear as a doublet, coupled to the adjacent N-H proton. The amine proton (N-H) itself would likely be observed as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may differ slightly from experimental results.)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons (Benzyl Ring)7.20 - 7.45Multiplet
Aromatic Protons (Nitrobenzonitrile Ring)7.80 - 8.50Multiplet
Methylene Protons (-CH₂-)~4.50Doublet
Amine Proton (-NH-)Variable (Broad)Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

For this compound, a total of 14 distinct carbon signals would be expected in the ¹³C NMR spectrum, corresponding to the 14 carbon atoms in the molecule, unless there is an accidental overlap of signals. The carbon atom of the nitrile group (-C≡N) is expected to appear in a characteristic downfield region. The carbons of the two aromatic rings will resonate in the typical aromatic region (approximately 110-160 ppm). The presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating amino group (-NH-) will influence the chemical shifts of the carbons on the benzonitrile (B105546) ring. The methylene carbon (-CH₂-) of the benzyl group will have a characteristic shift in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ slightly from experimental results.)

Carbon Assignment Predicted Chemical Shift (ppm)
Nitrile Carbon (-C≡N)~118
Methylene Carbon (-CH₂-)~48
Aromatic Carbons (C-H)120 - 135
Aromatic Carbons (C-N, C-NO₂, C-C≡N, C-CH₂)100 - 155

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound, the molecular formula is C₁₄H₁₁N₃O₂. The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of each element (C=12.000000, H=1.007825, N=14.003074, O=15.994915).

An HRMS analysis would be expected to yield a molecular ion peak that corresponds precisely to this calculated mass, confirming the elemental composition and lending strong support to the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and large molecules, allowing for the analysis of the intact molecular ion. In ESI-MS, one would expect to observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion could reveal characteristic fragmentation patterns. Expected fragmentation might include the cleavage of the benzyl group, loss of the nitro group, or other rearrangements that would provide further confirmation of the molecule's structure. While specific experimental ESI-MS data for this compound is not widely available, the technique remains a critical tool for its characterization.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the key functional groups:

Nitrile Group (-C≡N): A sharp, medium-intensity band is expected around 2220-2240 cm⁻¹.

Nitro Group (-NO₂): Two strong bands are characteristic of the nitro group: an asymmetric stretching vibration around 1500-1550 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹.

Amine Group (N-H): A moderate N-H stretching band would be expected in the region of 3300-3500 cm⁻¹.

Aromatic Rings: C-H stretching vibrations typically appear above 3000 cm⁻¹, and C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Aliphatic C-H: The methylene group (-CH₂-) would show C-H stretching vibrations in the 2850-2960 cm⁻¹ range.

While predicted ranges are informative, an experimental spectrum is necessary for definitive analysis. No specific experimental IR or Raman data for this compound has been reported in the searched literature.

Computational Chemistry and Theoretical Investigations of 2 Benzylamino 5 Nitrobenzonitrile

Structure-Activity Relationship (SAR) Studies via Computational Modeling

No published data available.

It is important to note that the absence of published research does not signify a lack of potential interest in this compound but rather that such specific computational investigations may not have been conducted or publicly disseminated to date.

Reaction Mechanism Elucidation using Computational Methods5.5. Pharmacokinetic and Pharmacodynamic Modeling (Excluding Clinical Human Data)

It is possible that research on this compound exists in proprietary databases or has not yet been published in publicly accessible literature. Until such research becomes available, a comprehensive and scientifically accurate article on the computational and theoretical aspects of 2-(Benzylamino)-5-nitrobenzonitrile cannot be produced.

Exploration of Biological Activities and Associated Mechanisms of Action in Vitro Studies

Investigations into Antimicrobial Activity

There is no specific information available regarding in vitro studies on the antimicrobial activity of 2-(benzylamino)-5-nitrobenzonitrile. Research on other benzonitrile (B105546) derivatives has shown a spectrum of antimicrobial activities, but these findings cannot be directly extrapolated to the subject compound.

Antibacterial Mechanisms

Information on the antibacterial mechanisms of this compound is not available.

Antifungal and Antiparasitic Effects

There are no available studies detailing the antifungal or antiparasitic effects of this compound.

Anticancer Activity Studies

Specific in vitro studies on the anticancer activity of this compound have not been identified in the available literature. While related compounds, such as other nitro-substituted and benzylamino-containing molecules, have been investigated for their effects on cancer cells, this information is not directly applicable to the compound .

Cellular Proliferation Inhibition Mechanisms

There is no data available on the mechanisms by which this compound might inhibit cellular proliferation.

Enzyme Inhibition (e.g., related to cancer pathways)

There is no information available regarding the inhibitory effects of this compound on enzymes related to cancer pathways.

Anti-inflammatory and Immunomodulatory Potentials

No in vitro studies concerning the anti-inflammatory or immunomodulatory potential of this compound have been found in the public domain.

Tyrosinase Inhibitory Effects and Melanogenesis Modulation

A study on a series of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives, which share the benzylamino functional group, demonstrated significant tyrosinase inhibitory activity. mdpi.comnih.gov These compounds were designed based on a known tyrosinase inhibitor and were found to be potent competitive inhibitors of mushroom tyrosinase. mdpi.com The inhibitory concentration (IC₅₀) values of these derivatives highlight the importance of the substitution pattern on the benzylidene ring for their anti-tyrosinase potency. mdpi.com

For instance, the derivative (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one exhibited exceptionally strong inhibition, being 106 times more potent than the standard inhibitor kojic acid when L-tyrosine was used as the substrate. mdpi.com The presence of hydroxyl groups, particularly a 2,4-dihydroxy substitution (a resorcinol (B1680541) moiety), on the phenyl ring appears to be a key factor for enhanced tyrosinase inhibition. mdpi.comnih.gov This suggests that the electronic and structural properties of the substituents on the aromatic rings are critical for binding to the enzyme's active site.

The anti-melanogenic effects of these compounds were further evaluated in B16F10 melanoma cells. mdpi.comnih.gov The most potent tyrosinase inhibitors also demonstrated a significant, concentration-dependent reduction in cellular melanin (B1238610) content. mdpi.comnih.gov This indicates that their ability to inhibit melanin production is directly linked to their tyrosinase inhibitory activity. mdpi.com Furthermore, some of these derivatives were also found to suppress the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis-related genes, including the tyrosinase gene. mdpi.commdpi.com

Table 1: Tyrosinase Inhibitory Activity of Selected (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives

Compound Name Substitution on Benzylidene Ring IC₅₀ (µM) vs. Mushroom Tyrosinase (L-tyrosine as substrate)
(Z)-2-(benzylamino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one 4-hydroxy 27.5 ± 2.93
(Z)-2-(benzylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one 4-methoxy >100
(Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one 3-hydroxy, 4-methoxy 10.0 ± 0.90
(Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one 2,4-dihydroxy 0.27 ± 0.03
Kojic Acid (Reference) - 28.6 ± 3.56

Data sourced from a study on BABT derivatives. mdpi.com

Based on these findings for structurally related compounds, it can be postulated that this compound might exhibit tyrosinase inhibitory activity. The presence of the benzylamino group provides a structural basis for this hypothesis. However, the nitro group at the 5-position of the benzonitrile ring would significantly influence the electronic properties of the molecule, and its specific impact on tyrosinase inhibition would require direct experimental evaluation.

Phosphodiesterase (PDE) Inhibition Studies

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibitors of PDEs have therapeutic applications in a variety of diseases, including inflammatory conditions and cardiovascular disorders. mdpi.commdpi.com

Currently, there is a lack of specific in vitro studies investigating the inhibitory effects of this compound on any of the PDE isoforms. While various nitrogen-containing heterocyclic compounds have been explored as PDE inhibitors, data on N-substituted aminobenzonitriles in this context is not available in the public domain. nih.gov Therefore, the potential for this compound to act as a PDE inhibitor remains to be determined through future research.

Enzyme Systems Involved in Nitrile Metabolism (e.g., Nitrilase, Nitrile Hydratase, Amidase)

The nitrile group (-C≡N) of this compound can be a substrate for several microbial and plant enzymes. The primary enzymatic pathways for nitrile metabolism involve nitrilases and a two-step process involving nitrile hydratase and amidase. nih.govwikipedia.org These enzymes are significant for their roles in bioremediation and green chemistry. cas.cznih.gov

Nitrilase: Nitrilases (EC 3.5.5.1) directly hydrolyze a nitrile to the corresponding carboxylic acid and ammonia (B1221849) in a single step. nih.govresearchgate.net These enzymes exhibit a broad substrate range, including aromatic nitriles like benzonitrile. nih.govresearchgate.net The activity of nitrilases can be influenced by the substituents on the aromatic ring. For instance, some nitrilases are induced by the presence of benzonitrile. nih.gov It is plausible that this compound could be a substrate for a nitrilase, which would convert the nitrile group to a carboxylic acid, yielding 2-(benzylamino)-5-nitrobenzoic acid.

Nitrile Hydratase and Amidase: This is a two-enzyme system. wikipedia.org First, nitrile hydratase (EC 4.2.1.84) catalyzes the hydration of a nitrile to its corresponding amide. wikipedia.orgontosight.ai In the case of this compound, this would result in the formation of 2-(benzylamino)-5-nitrobenzamide (B3959177). Nitrile hydratases are metalloenzymes, typically containing either an iron or cobalt ion in their active site. wikipedia.org They have been successfully used in the industrial production of amides. wikipedia.org

Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide product to the corresponding carboxylic acid and ammonia. nih.govresearchgate.net Therefore, the 2-(benzylamino)-5-nitrobenzamide formed by nitrile hydratase would be further converted to 2-(benzylamino)-5-nitrobenzoic acid by an amidase. Some amidases have also been found to exhibit a low level of direct nitrilase activity, being able to hydrolyze nitriles to carboxylic acids, although with much lower efficiency than their primary amide substrates. nih.gov

Table 2: Key Enzymes in Nitrile Metabolism and Their Potential Action on this compound

Enzyme EC Number Reaction Catalyzed Potential Product from this compound
Nitrilase 3.5.5.1 R-C≡N + 2 H₂O → R-COOH + NH₃ 2-(Benzylamino)-5-nitrobenzoic acid
Nitrile Hydratase 4.2.1.84 R-C≡N + H₂O → R-C(O)NH₂ 2-(Benzylamino)-5-nitrobenzamide
Amidase 3.5.1.4 R-C(O)NH₂ + H₂O → R-COOH + NH₃ 2-(Benzylamino)-5-nitrobenzoic acid

The specific susceptibility of this compound to these enzymatic transformations would depend on various factors, including the specific microbial source of the enzymes and the steric and electronic effects of the benzylamino and nitro substituents on the benzonitrile core. Detailed in vitro studies with purified enzymes or whole-cell biocatalysts would be necessary to elucidate the precise metabolic fate of this compound.

Advanced Applications and Future Research Directions

Utility as Precursors for Advanced Materials

The presence of both electron-donating (benzylamino) and electron-withdrawing (nitro and cyano) groups on the aromatic ring of 2-(benzylamino)-5-nitrobenzonitrile makes it an intriguing building block for the synthesis of advanced materials with tailored electronic and optical properties.

Benzonitrile (B105546) derivatives are recognized for their potential in materials science, particularly in the development of electronic and optical materials. nbinno.com The nitrile group can be a key functional group in the synthesis of polymers with interesting conductive and optoelectronic properties. Research into benzonitrile-based polymers has shown promise for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netresearchgate.net The incorporation of the this compound moiety into a polymer backbone could lead to materials with unique charge-transport characteristics, making them suitable for use as active components in electronic devices. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of conjugated systems, a desirable feature in the design of materials for optoelectronics. researchgate.net

Future research in this area could focus on the synthesis and characterization of polymers derived from this compound. The investigation of their conductivity, photoluminescence, and electroluminescence would be crucial in evaluating their potential for use in devices such as thin-film transistors, solar cells, and sensors.

Table 1: Potential Applications of Benzonitrile-Derived Polymers in Optoelectronics

Application AreaPotential Role of this compound PolymersKey Properties to Investigate
Organic Light-Emitting Diodes (OLEDs)As host materials or emissive layer components.High triplet energy, good charge transport, and high photoluminescence quantum yield.
Organic Photovoltaics (OPVs)As donor or acceptor materials in the active layer.Broad absorption spectra, suitable energy levels, and high charge carrier mobility.
Organic Field-Effect Transistors (OFETs)As the semiconducting layer.High charge carrier mobility and good environmental stability.

Nitroaromatic compounds are widely used in the synthesis of a variety of polymers. nih.govnih.gov The reactivity of the nitro group allows for its conversion into other functional groups, such as amines, which are valuable for further polymerization or cross-linking reactions. The reduction of the nitro group in this compound would yield a diamino derivative, a versatile monomer for the synthesis of high-performance polymers like polyimides and polyamides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.

Furthermore, 3-nitrobenzonitrile has been identified as a raw material for synthesizing polymer electrolytes and polymer fluorescent materials. bloomtechz.com This suggests that derivatives like this compound could also serve as precursors for functional polymers with applications in batteries, capacitors, sensors, and imaging. bloomtechz.com

Role in Agrochemical Development

The benzonitrile and nitroaromatic moieties are present in a number of commercially successful agrochemicals. This suggests that this compound could serve as a valuable scaffold or intermediate in the discovery of new crop protection agents.

Benzonitrile derivatives have been extensively studied for their herbicidal and fungicidal activities. nbinno.comnih.gov For instance, compounds like bromoxynil and ioxynil are effective herbicides. nih.govresearchgate.net The nitrile group is a key feature in these molecules, and its presence in this compound makes it a candidate for similar applications. Nitrobenzonitrile derivatives have also been investigated as potential herbicides. bloomtechz.com

The development of new agrochemicals often involves the synthesis and screening of a large number of derivatives of a lead compound. The chemical structure of this compound offers multiple points for modification, allowing for the creation of a library of related compounds for biological screening. Future research could involve the synthesis of analogues of this compound and the evaluation of their herbicidal and fungicidal activities against a range of plant pathogens and weeds.

Table 2: Examples of Benzonitrile-Based Agrochemicals

CompoundTypeMode of Action
BromoxynilHerbicidePhotosystem II inhibitor
IoxynilHerbicidePhotosystem II inhibitor
DichlobenilHerbicideCellulose biosynthesis inhibitor

Contributions to Dye and Pigment Science

The structural similarity of this compound to p-nitroaniline, a key precursor in the synthesis of azo dyes, suggests its potential utility in the field of colorants. researchgate.netwikipedia.org Nitroanilines are important intermediates in the production of a wide range of dyes and pigments. chempanda.com

The presence of a primary or secondary amino group and a nitro group on an aromatic ring are classic features of disperse dyes, which are used for coloring synthetic fibers like polyester and nylon. The diazotization of the amino group (after potential debenzylation or direct use of the secondary amine) and subsequent coupling with various aromatic compounds could lead to the synthesis of a diverse palette of azo dyes with different colors and fastness properties. The benzonitrile group might also influence the chromophoric system and the affinity of the dye for certain fibers.

Research in this area would involve exploring the diazotization and coupling reactions of this compound and its derivatives to synthesize novel azo dyes. The resulting dyes would then need to be characterized for their spectral properties, color strength, and fastness to light, washing, and rubbing on various textile substrates.

Strategic Design of Novel Chemical Entities

In the broader context of chemical synthesis and drug discovery, this compound represents a "privileged scaffold." This term refers to molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious functional group modification. mdpi.comresearchgate.net The benzonitrile and nitroaromatic motifs are present in numerous bioactive molecules. nbinno.comnih.govfrontiersin.org

The diverse reactivity of the functional groups in this compound makes it an attractive starting material for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. frontiersin.org The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. The nitro group can be reduced to an amino group, which can then be further functionalized. The benzylamino group also offers possibilities for chemical modification. This versatility allows for the strategic design and synthesis of novel chemical entities with potential applications in pharmaceuticals, materials science, and other areas of chemical research. nih.govnih.gov

Future research will likely focus on exploiting the reactivity of this compound to build molecular complexity and to generate libraries of new compounds for screening in various biological and material science assays.

Rational Drug Design Methodologies

Rational drug design is a methodical approach to discovering new medications based on a deep understanding of biological targets and their mechanisms. enamine.netresearchgate.net This strategy can be broadly categorized into structure-based design, which utilizes the three-dimensional structure of the target protein, and ligand-based design, which relies on the knowledge of other molecules that bind to the target. drughunter.com

For a molecule like this compound, these methodologies could be applied to explore its potential as a therapeutic agent, particularly as a kinase inhibitor. Kinase inhibitors are a major class of drugs in cancer therapy, and many successful inhibitors are designed to be ATP-competitive, binding to the hinge region of the kinase's ATP-binding pocket. soci.org The benzonitrile scaffold is a key feature in some kinase inhibitors. For instance, inhibitors of the RET tyrosine kinase have been developed based on a nicotinonitrile scaffold, where docking experiments suggested a binding mode within the ATP binding pocket of the target kinase. nih.gov

A rational design approach for this compound could involve:

Target Identification: Identifying kinases or other enzymes where the molecule's structural features might provide favorable interactions.

Computational Modeling: Using in silico docking simulations to predict the binding affinity and mode of this compound and its virtual derivatives with the target's active site. researchgate.net

Structure-Activity Relationship (SAR) Studies: A study on (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives, which share the benzylamino moiety, successfully used a simplification and design approach to develop potent tyrosinase inhibitors. nih.gov A similar strategy could be employed for this compound, where derivatives are systematically synthesized and tested to build a 3D-QSAR model, guiding the design of more potent and selective compounds. mdpi.com

Bioisosteric Replacement Strategies

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that possesses similar physical or chemical properties to enhance potency, selectivity, decrease toxicity, or improve pharmacokinetic properties. researchgate.netdrughunter.com For this compound, several key bioisosteric replacements could be explored to optimize its potential as a drug candidate.

Nitro Group Replacement: The nitro group, particularly aliphatic nitro groups, is often considered "non-drug-like" despite being present in some medications. nih.govacs.org A key bioisosteric replacement for the nitro group is the trifluoromethyl (CF3) group. In the development of CB1 receptor positive allosteric modulators, replacing an aliphatic nitro group with a CF3 group led to compounds that were more potent and showed improved in vitro metabolic stability. nih.govacs.orgnih.gov This suggests that synthesizing the 2-(benzylamino)-5-(trifluoromethyl)benzonitrile analogue could yield a compound with a more favorable pharmacological profile.

Benzylamino Group Modification: The secondary amine and the benzyl (B1604629) group both offer opportunities for modification. The N-H bond can participate in hydrogen bonding with a biological target. The entire benzyl group could be replaced with other aromatic, heteroaromatic, or even saturated cyclic systems like a cyclohexylmethyl group to probe different binding pockets and alter properties like solubility and lipophilicity. mdpi.com

Benzene (B151609) Ring Bioisosteres: The central phenyl ring of the benzonitrile scaffold can be replaced by various bioisosteres to improve physicochemical properties. enamine.net Saturated, rigid scaffolds like bicyclo[1.1.1]pentane are increasingly used as non-aromatic benzene bioisosteres to enhance solubility and metabolic stability while maintaining a similar spatial arrangement of substituents. enamine.net

The following table summarizes potential bioisosteric replacements for the key functional groups of this compound.

Original GroupPotential Bioisostere(s)Rationale for Replacement
Nitro (-NO₂)Trifluoromethyl (-CF₃), Cyano (-CN), Sulfonamide (-SO₂NH₂)Improve metabolic stability, reduce potential toxicity, modulate electronic properties. nih.govacs.orgnih.gov
Benzylamino (-NHCH₂Ph)Cyclohexylmethylamino, Pyridylmethylamino, N-methylationEnhance solubility, alter lipophilicity, explore different binding interactions, improve metabolic stability. mdpi.com
Phenyl (in benzonitrile)Pyridine, Thiophene, Bicyclo[1.1.1]pentane, CubaneModulate physicochemical properties, improve drug-likeness, explore novel chemical space, enhance synthetic accessibility. enamine.netresearchgate.net

Emerging Methodologies in Organic Synthesis Utilizing Benzonitrile Scaffolds

Advances in organic synthesis provide new avenues for the efficient construction and functionalization of molecules built around a benzonitrile core. These emerging methodologies could facilitate the synthesis of this compound itself, as well as a diverse library of its analogues for structure-activity relationship studies.

One area of significant progress is the direct functionalization of C-H bonds, which offers a more atom-economical approach compared to traditional cross-coupling reactions. Electrochemical methods, for instance, have been developed for the benzylic C-H functionalization of various scaffolds. nih.gov While not directly applied to benzonitriles in the cited work, the principles of electro-synthetic chemistry could be adapted for the late-stage functionalization of the benzonitrile ring or the benzyl group of the target compound.

Novel methods for the synthesis of functionalized benzonitriles are also continuously being developed. Traditional methods often include the Sandmeyer reaction starting from an aniline or the dehydration of a benzamide. orgsyn.org More recent approaches might involve transition-metal-catalyzed cyanation reactions or novel cyclization strategies that build the aromatic ring. For example, a simple and efficient method for synthesizing functionalized benzo[c]cinnolines from 2,2'-diamino-1,1'-biaryls using a nitrite source has been reported, showcasing modern approaches to forming complex aromatic systems under mild conditions. researchgate.net Such innovative strategies could be leveraged to build diverse benzonitrile-containing libraries.

Interdisciplinary Approaches for Unveiling New Functions and Applications

Unlocking the full potential of this compound requires an interdisciplinary approach that integrates synthetic chemistry with computational biology, biochemistry, and microbiology. Nitroaromatic compounds are known to possess a wide range of biological activities, including antibacterial, anticancer, and antiparasitic effects. nih.govmdpi.com The nitro group can be crucial for the mechanism of action, sometimes acting as a prodrug that is activated under hypoxic conditions, a characteristic of many solid tumors and anaerobic bacteria. mdpi.com

An interdisciplinary research program could investigate:

Antimicrobial and Anticancer Screening: Synthesizing this compound and a focused library of its derivatives, followed by systematic screening against panels of bacterial strains (such as Helicobacter pylori or Clostridium difficile) and cancer cell lines. nih.gov

Computational Target Fishing: Using the structure of the molecule as a query in computational databases to identify potential protein targets, which can then be validated experimentally.

Biodegradation and Environmental Impact: Research into the biodegradation of nitroaromatic compounds is a significant field, driven by environmental concerns. nih.govcswab.org An interdisciplinary study involving environmental microbiologists and chemists could explore the metabolic fate of this compound in various ecosystems, which is crucial for any compound considered for widespread application.

By combining these diverse scientific disciplines, a comprehensive understanding of the functions, applications, and potential liabilities of this compound can be achieved, paving the way for its potential use in advanced technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Benzylamino)-5-nitrobenzonitrile?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where a benzylamine group reacts with a nitro-substituted benzonitrile precursor. For example, substituting a halogen (e.g., Cl) in 5-nitro-2-chlorobenzonitrile with benzylamine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Purity assessment typically involves HPLC or GC analysis, with >95% purity achievable using column chromatography .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., benzylamino vs. nitro group positions).
  • FT-IR : Identify nitrile (C≡N stretch ~2220 cm1^{-1}) and nitro (asymmetric NO2_2 stretch ~1520 cm1^{-1}) functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What are the critical storage conditions for this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid exposure to moisture due to the nitrile group’s hydrolytic sensitivity. Purity should be rechecked via HPLC after long-term storage (>6 months) .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound with target proteins?

  • Methodological Answer : Use the Glide XP scoring function (Schrödinger Suite) to model hydrophobic enclosure and hydrogen-bond interactions. Key steps:

Prepare the ligand (optimize geometry at DFT/B3LYP/6-31G* level).

Generate protein grid files around the active site.

Run docking simulations with enhanced sampling for nitro and nitrile group orientations.
This method accounts for water displacement and charged interactions, achieving RMSD <2.0 Å for well-docked poses .

Q. What experimental and computational approaches assess the mutagenic potential of this compound?

  • Methodological Answer : Combine in vitro and in silico methods:

  • Salmonella/microsome assay (Ames test) : Incubate with rat liver microsomes (S9 fraction) to detect frameshift mutations in TA98 strains .
  • LC-MS/MS : Identify biotransformation products (e.g., nitro-reduction metabolites) .
  • QSAR models : Predict DNA adduct formation using software like Derek Nexus, focusing on nitro group reactivity .

Q. How do substituent modifications (e.g., replacing benzylamino with hydroxyethylamino) affect photostability and solubility?

  • Methodological Answer :

  • Photostability : Expose derivatives to UV light (λ=365 nm) and monitor degradation via UV-Vis spectroscopy. Nitro groups reduce stability, while electron-donating substituents (e.g., hydroxyethylamino) improve it .
  • Solubility : Measure logP values using shake-flask methods. Hydrophilic groups (e.g., -OH) increase aqueous solubility, critical for bioavailability studies .

Q. What strategies mitigate environmental risks during large-scale synthesis?

  • Methodological Answer :

  • Waste Management : Use activated carbon filters to adsorb nitrile byproducts. Avoid drain disposal; instead, incinerate at >1000°C with scrubbers for NOx_x removal .
  • Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) in substitution reactions to reduce toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.